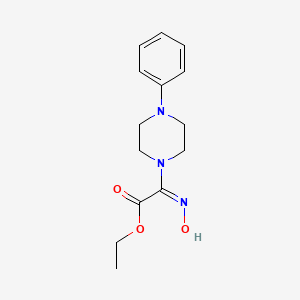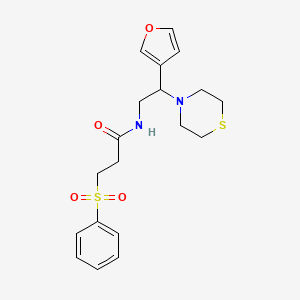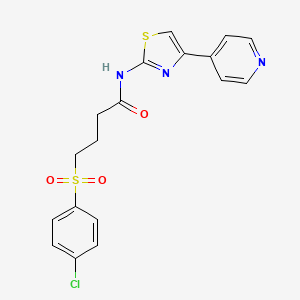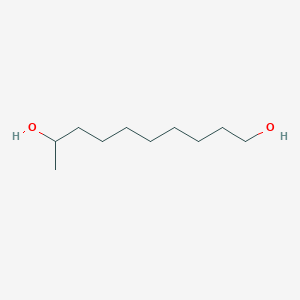![molecular formula C15H14N2O4 B2726514 2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide CAS No. 946246-95-3](/img/structure/B2726514.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether, and an isoxazole ring (5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl), which is a type of azole .
Scientific Research Applications
Synthesis and Characterization
- Compounds with a similar structure to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide have been synthesized for various research purposes. For instance, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was synthesized as a precursor for the preparation of 3,5-disubstituted benzoxazoles, a class of compounds with significant pharmacological activities (Khodot & Rakitin, 2022).
Pharmacological Applications
- Various derivatives of benzodioxole and acetamide structures have been explored for their potential pharmacological properties. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Radio Ligand Applications
- MRE 2029-F20, a compound structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide, has been used as a selective antagonist radioligand for human A2B adenosine receptors. This demonstrates the potential of such compounds in radioligand binding studies for receptor characterization (Baraldi et al., 2004).
Antimicrobial Activity
- Compounds like N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, synthesized via 1,3-dipolar cycloaddition, have shown promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential use of similar compounds in antimicrobial research (Rezki, 2016).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(16-15-10-2-1-3-11(10)17-21-15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNYEDUVDYDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)


![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)






![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)